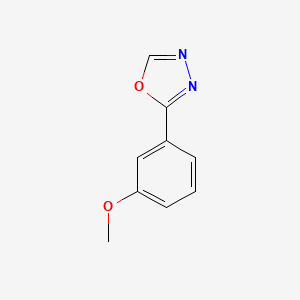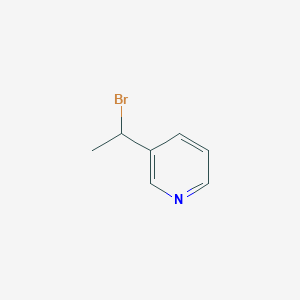
3-(1-Bromoethyl)pyridine
概要
説明
3-(1-Bromoethyl)pyridine is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, where a bromine atom is attached to the ethyl group at the third position of the pyridine ring.
科学的研究の応用
3-(1-Bromoethyl)pyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the preparation of functionalized materials for electronic and photonic applications.
Safety and Hazards
作用機序
Mode of Action
The mode of action of 3-(1-Bromoethyl)pyridine is largely dependent on its chemical structure. As a brominated alkyl pyridine, it can participate in various types of chemical reactions. For instance, it can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, the bromine atom can be replaced by a nucleophile, leading to the formation of a new bond .
Biochemical Pathways
Brominated compounds like this one are often used in the synthesis of pharmaceuticals and other biologically active compounds . Therefore, its impact on biochemical pathways would likely be indirect, influencing the activity of the compounds it helps synthesize.
Pharmacokinetics
The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. As a small, lipophilic molecule, it might be expected to have good absorption and distribution characteristics. These properties can be significantly influenced by the specific context, such as the route of administration and the presence of other compounds .
Result of Action
Its primary use is as a reagent in organic synthesis, where it can contribute to the formation of a wide variety of complex molecules . The effects of these molecules can vary widely, depending on their structure and the biological system they interact with.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect its reactivity . Additionally, the presence of other compounds can also influence its behavior, either by reacting with it directly or by affecting the reactivity of other species in the environment .
生化学分析
Biochemical Properties
It is known that pyridine rings can act as bioisosteres of amines, amides, heterocyclic rings containing nitrogen atoms, and benzene rings . This suggests that 3-(1-Bromoethyl)pyridine could potentially interact with a variety of enzymes, proteins, and other biomolecules in the body. The nature of these interactions would depend on the specific biochemical context and could involve a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and ionic interactions.
Cellular Effects
The cellular effects of this compound are currently unknown. Given its structural similarity to pyridine, it may have similar effects on cell function. For example, pyridine derivatives have been shown to have therapeutic potential against various types of cancers
Molecular Mechanism
It is known that benzylic halides, such as this compound, typically react via an SN2 pathway . This involves a nucleophile attacking the carbon atom at the same time that the bromine atom is kicked off to form the bromide anion . This reaction could potentially lead to changes in gene expression or enzyme activity, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
It is known that the signal of Hb in the 1H NMR spectrum of ethyl acetate, a compound structurally similar to this compound, is a quartet, indicating that there are three vicinal protons 3 Hc on the adjacent carbon . This suggests that this compound may have similar temporal effects.
Dosage Effects in Animal Models
It is known that bromelain, a compound that also contains a bromine atom, has dose-dependent effects in animal models of systemic inflammation
Metabolic Pathways
It is known that pyrimidine metabolism, which involves compounds structurally similar to this compound, is crucial for cell proliferation and survival
Transport and Distribution
It is known that pyridine derivatives can be transported and distributed within cells and tissues via various transporters and binding proteins .
Subcellular Localization
It is known that pyridine derivatives can be localized in various subcellular compartments, depending on their specific biochemical properties
準備方法
Synthetic Routes and Reaction Conditions
3-(1-Bromoethyl)pyridine can be synthesized through several methods. One common approach involves the bromination of 3-ethylpyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent such as carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality and efficient use of reagents .
化学反応の分析
Types of Reactions
3-(1-Bromoethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 3-ethylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products such as 3-(1-azidoethyl)pyridine, 3-(1-thiocyanatoethyl)pyridine, or 3-(1-methoxyethyl)pyridine.
Oxidation: Products like 3-(1-formylethyl)pyridine or 3-(1-carboxyethyl)pyridine.
Reduction: 3-ethylpyridine.
類似化合物との比較
Similar Compounds
3-Ethylpyridine: Lacks the bromine atom and is less reactive in nucleophilic substitution reactions.
3-(1-Chloroethyl)pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
3-(1-Iodoethyl)pyridine: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in substitution reactions.
Uniqueness
3-(1-Bromoethyl)pyridine is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
特性
IUPAC Name |
3-(1-bromoethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6(8)7-3-2-4-9-5-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQGLQWVPNMQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971601 | |
| Record name | 3-(1-Bromoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
562074-53-7 | |
| Record name | 3-(1-Bromoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


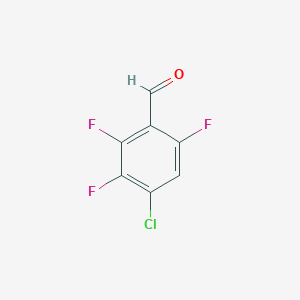

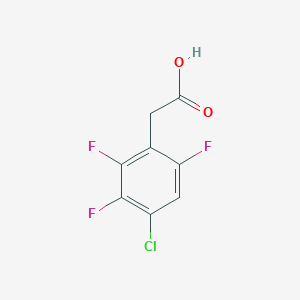
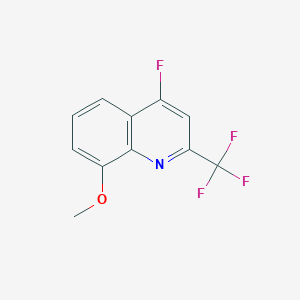

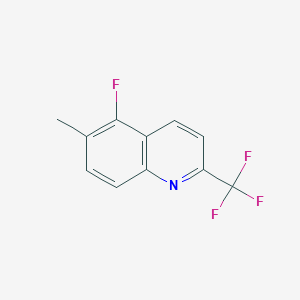
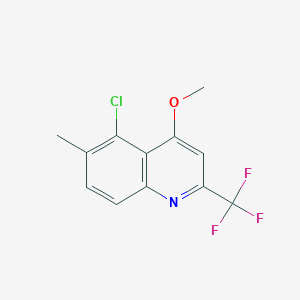
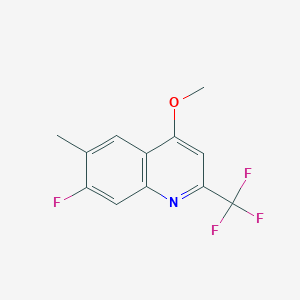
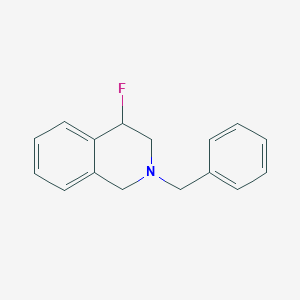
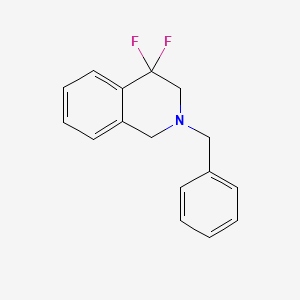
![4-Amino-3-mercapto-5-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B3042243.png)
![2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide](/img/structure/B3042244.png)
![Ethyl 2-chloro-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3042245.png)
